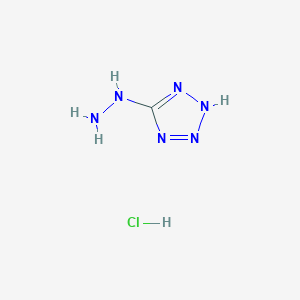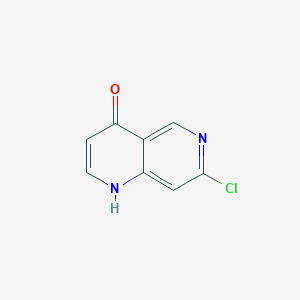![molecular formula C16H17Cl2NO2 B1463632 3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline CAS No. 1040688-87-6](/img/structure/B1463632.png)
3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline
Descripción general
Descripción
3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline is a chemical compound with the molecular formula C16H17Cl2NO2 and a molecular weight of 326.22 . It is used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC(CNC1=CC(=C(C=C1)Cl)Cl)OC2=CC=C(C=C2)OC . This notation provides a way to represent the structure using ASCII strings.Aplicaciones Científicas De Investigación
Synthesis and Kinase Inhibition
Compounds structurally related to 3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline have been optimized for potent inhibition of Src kinase activity. For instance, certain quinolinecarbonitriles have shown significant inhibitory effects on Src kinase and its mediated cell proliferation, demonstrating potential therapeutic applications in cancer research (Boschelli et al., 2001).
Electropolymerization and Electrochromic Materials
The development of electrochromic materials employing donor–acceptor systems, including compounds with nitrotriphenylamine units, has been explored. These materials exhibit outstanding optical contrasts and fast switching speeds in the near-infrared region, indicating their applicability in smart window technologies and other NIR region applications (Li et al., 2017).
Spectroscopic and Theoretical Studies
Spectroscopic and theoretical studies on N-phenoxyethylanilines and their derivatives have provided insights into their vibrational, geometrical, and electronic properties. This research contributes to a deeper understanding of the molecular behavior of such compounds, which could be relevant for the design of materials with specific electronic properties (Finazzi et al., 2003).
Fluorescence and Photophysical Studies
The synthesis and characterization of organocyclotriphosphazene derivatives that incorporate functional groups such as formyl and Schiff base have been reported. These compounds display luminescence properties and large Stoke's shifts, making them candidates for fluorescence applications and optical materials (Aslan et al., 2017).
Synthesis of Bioactive Compounds
Research into substituted anilides of benzo[2,3-b]thiophene series has unveiled potential biological activities. These compounds, synthesized from heterocyclic carbonyl chlorides and cyano-substituted anilines, could be of interest for pharmaceutical development due to their proposed biological relevance (Jarak et al., 2007).
Propiedades
IUPAC Name |
3,4-dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2/c1-11(21-14-6-4-13(20-2)5-7-14)10-19-12-3-8-15(17)16(18)9-12/h3-9,11,19H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFMYBNCIWHDOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC(=C(C=C1)Cl)Cl)OC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 2-[2-(3-fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B1463558.png)





![2-chloro-N-[2-(3-fluorophenoxy)ethyl]acetamide](/img/structure/B1463567.png)

![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1463570.png)
